Boc-D-asp-NH2
Description
Evolution of Boc-Protected Amino Acid Derivatives in Synthetic Chemistry
The development of methods to create peptides in the laboratory has been a pivotal achievement in chemistry and biology. A central challenge in this endeavor is preventing unwanted side reactions at the various functional groups of the amino acids. This led to the development of "protecting groups," temporary modifications that mask a reactive site during a chemical reaction.
In the early days of peptide synthesis, chemists grappled with the challenge of selectively forming peptide bonds. The amino group of one amino acid needs to react with the carboxylic acid group of another, but both amino acids have both groups. To direct the reaction, the amino group of the first amino acid is temporarily blocked or "protected." nih.gov
Several protecting groups were developed over the years. One of the earliest and still widely used is the benzyloxycarbonyl (Z or Cbz) group. biosynth.com Another important group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is notable for its removal under mild basic conditions. biosynth.com These protecting groups must be stable during the coupling reaction but easily removable afterward without damaging the newly formed peptide. acs.org The choice of protecting group is a critical strategic decision in peptide synthesis. biosynth.com
The tert-Butyloxycarbonyl (Boc) group, introduced in the late 1950s, became a cornerstone of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method developed by Bruce Merrifield. tandfonline.com The Boc group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed with mild acids like trifluoroacetic acid (TFA). chempep.comnih.gov This "orthogonality" with other protecting groups allows for complex synthetic strategies. nih.gov
The use of Boc-protected amino acids became widespread due to their suitability for SPPS and the fact that they are generally crystalline, stable solids. nih.gov The Boc/Bzl (benzyl) strategy, where the N-terminus is protected by Boc and side chains are protected by benzyl-based groups, was a standard for many years. nih.gov The Boc group's reliability and ease of use have cemented its place as one of the most common amine protecting groups in organic synthesis. chempep.com
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| Benzyloxycarbonyl | Z or Cbz | H₂/Pd, HBr/AcOH |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., piperidine) |
Enantiomeric Considerations in Aspartic Acid Derivatives
Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers, designated as L and D. mdpi.com This stereochemistry is fundamental to their biological function.
In nature, the vast majority of amino acids found in proteins are of the L-configuration. mdpi.com The specific three-dimensional arrangement of atoms in a molecule is crucial for its biological activity, as enzymes and receptors in the body are themselves chiral and will interact differently with different enantiomers. nih.gov Therefore, controlling the stereochemistry during the synthesis of peptides and other biologically active molecules is of utmost importance.
While L-amino acids are the building blocks of proteins, D-amino acids play a variety of important biological roles and offer significant advantages in drug development. mdpi.com Peptides containing D-amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins. mdpi.com This increased stability can lead to drugs with a longer duration of action in the body.
The incorporation of D-amino acids can also influence the three-dimensional structure of a peptide, which can in turn affect its binding to a biological target. D-amino acids are found in some natural products, including certain bacterial cell walls and peptide antibiotics. mdpi.com In neuroscience, D-serine and D-aspartate are known to act as neurotransmitters in the brain.
Current Research Landscape of Boc-D-Asp-NH2
This compound serves as a versatile building block in modern chemical research, particularly in the fields of medicinal chemistry and the development of novel peptide-based materials. Its pre-packaged nature, with the N-terminus protected and the C-terminus as an amide, makes it a convenient starting material for a variety of synthetic endeavors.
Researchers utilize this compound in the construction of peptide libraries, which are large collections of different peptides used to screen for new drugs and biological probes. biosynth.com The D-configuration of the aspartic acid residue is often intentionally incorporated to enhance the metabolic stability of the resulting peptides. mdpi.com
Furthermore, the aspartic acid side chain, with its carboxylic acid group, provides a handle for further chemical modification, allowing for the creation of more complex and diverse molecular architectures. The exploration of this compound and other D-amino acid derivatives continues to be an active area of research, with the potential to yield new therapeutic agents and a deeper understanding of biological processes. chempep.com
Positioning this compound within Contemporary Synthetic Methodologies
In the realm of chemical synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is fundamental. The Boc group is a cornerstone of this strategy, and its presence in this compound defines the compound's primary role as a stable and versatile intermediate.
A Key Component in Solid-Phase Peptide Synthesis (SPPS):
The Boc protecting group is instrumental in Boc/Bzl solid-phase peptide synthesis (SPPS), a foundational technique for constructing peptides. peptide.comchempep.com This methodology relies on the differential acid lability of the temporary N-terminal Boc group and more permanent side-chain protecting groups. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. peptide.comchempep.com
This compound, in this context, serves as a specialized building block for incorporating a D-aspartic acid amide residue into a peptide sequence. The use of the D-enantiomer is significant as it can confer unique properties to the resulting peptide, such as increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. chemimpex.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C9H16N2O5 | |
| Molecular Weight | 232.23 g/mol | |
| Appearance | White to off-white powder | N/A |
| Melting Point | 175-181 °C (for the corresponding acid, Boc-D-Asn-OH) | |
| Solubility | Favorable solubility and stability under various laboratory conditions | chemimpex.com |
Role as a Chiral Building Block:
Beyond traditional peptide synthesis, this compound is a valuable chiral building block in asymmetric synthesis. The defined stereochemistry of the D-aspartic acid core allows for the construction of complex chiral molecules with a high degree of stereocontrol. This is of paramount importance in drug discovery and development, where the chirality of a molecule can dictate its pharmacological activity and safety profile. The Boc protecting group ensures that the amino functionality does not interfere with subsequent chemical transformations, and it can be removed at a strategic point in the synthetic route.
Emerging Applications and Research Frontiers
The unique structural features of this compound open avenues for its use in cutting-edge areas of chemical and pharmaceutical research.
Development of Peptidomimetics:
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. chemimpex.com The incorporation of unnatural amino acids like D-aspartic acid amide is a key strategy in the design of peptidomimetics. This compound provides a ready-made building block for introducing this specific motif, which can influence the conformational properties of the resulting molecule and its interaction with biological targets.
Pharmaceutical Research and Drug Discovery:
In pharmaceutical research, this compound and similar protected amino acid derivatives are pivotal in the synthesis of peptide-based drug candidates. These compounds can be integrated into sequences that target a wide range of biological receptors and enzymes. The presence of the D-amino acid can lead to peptides with prolonged half-lives in vivo, a desirable characteristic for therapeutic agents. chemimpex.com Research in areas such as neurochemistry and the development of enzyme inhibitors often utilizes such specialized amino acid derivatives. chemimpex.comchemimpex.com
Bioconjugation and Structural Biology:
The field of bioconjugation involves the linking of biomolecules to other molecules, such as fluorescent tags or drug payloads. Protected amino acids like this compound can be incorporated into peptides that are subsequently used in these applications. Furthermore, the introduction of non-standard amino acids is a valuable tool in structural biology for probing protein structure and function.
Interactive Data Table: Research Applications of this compound and Related Compounds
| Application Area | Role of this compound or Related Derivative | Potential Impact | Reference |
| Peptide Synthesis | Building block for incorporating D-asparagine | Creation of peptides with enhanced stability | chemimpex.com |
| Drug Development | Component in the synthesis of peptide-based therapeutics | Development of more effective drugs | chemimpex.com |
| Biotechnology | Used in the production of recombinant proteins | Enhanced stability and solubility of proteins | chemimpex.com |
| Neurochemistry Research | Aids in studying neurotransmitter functions | Insights into brain chemistry and potential treatments | chemimpex.comchemimpex.com |
| Structural Biology | Incorporation of non-standard amino acids into proteins | Understanding of protein folding and stability | |
| Bioconjugation | Linking peptides to other molecules | Targeted drug delivery and imaging |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426765 | |
| Record name | Boc-D-aspartic acid alpha-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200282-47-9 | |
| Record name | Boc-D-aspartic acid alpha-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Boc D Asp Nh2
Chemical Synthesis Pathways for Boc-D-Asp-NH2
The preparation of this compound typically involves the stepwise assembly starting from D-aspartic acid or its derivatives. The core transformations include protecting the alpha-amino group and the side-chain carboxyl group, followed by amidation of the alpha-carboxyl group.
Preparation of this compound from Precursor Molecules
The synthesis generally commences with a suitably protected D-aspartic acid derivative. The key steps involve functional group protection and subsequent amide bond formation.
Amidation is the crucial step where the carboxyl group is converted into an amide. This process requires the activation of the carboxyl group, typically using peptide coupling reagents, to facilitate its reaction with ammonia (B1221849) or an ammonia source.
Activation and Coupling: Peptide coupling reagents are indispensable for activating the carboxyl group of the protected amino acid. Common reagents include carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), often employed with additives like HOBt (1-hydroxybenzotriazole) or Oxyma to enhance efficiency and suppress side reactions rsc.orgiris-biotech.deamericanpeptidesociety.org. Uronium and phosphonium-based reagents, including HATU, HBTU, and PyBOP, are also widely used due to their high reactivity and ability to minimize racemization iris-biotech.depeptide.comglobalresearchonline.net. More recently, ynamide coupling reagents have shown promise for their superior racemization suppression capabilities acs.org.
Amidation of Protected D-Aspartic Acid: The process typically involves activating the alpha-carboxyl group of a Boc-protected and side-chain protected D-aspartic acid derivative. For instance, Boc-D-Aspartic acid can be activated and then reacted with ammonia (often introduced as ammonium (B1175870) chloride in the presence of a base) to form the amide orgsyn.org. Reagents like T3P® (Propylphosphonic Anhydride) and PyBOP® have been noted for enabling racemization-free synthesis of amides when used with Boc-protected amino acids nih.gov.
The use of appropriate protecting groups is fundamental to prevent unwanted reactions at the alpha-amino and side-chain carboxyl functionalities of aspartic acid during synthesis.
Alpha-Amino Protection (Boc): The tert-butyloxycarbonyl (Boc) group is a standard protecting group for the alpha-amino moiety. It offers stability under various reaction conditions but is readily cleaved by mild acidic treatment, commonly using trifluoroacetic acid (TFA) cymitquimica.comug.edu.plmasterorganicchemistry.com. Boc-protected D-aspartic acid derivatives serve as essential building blocks.
Side-Chain Carboxyl Protection: The beta-carboxyl group of aspartic acid requires protection to prevent it from participating in undesired reactions. Commonly employed protecting groups include benzyl (B1604629) (Bn) esters, tert-butyl (tBu) esters, or 2,4-dimethoxybenzyl (Dmb) esters peptide.comiris-biotech.degoogle.com.
Benzyl (Bn) Esters: Historically used in Boc/Bn strategies, these are typically removed under strongly acidic conditions like HF or TFA iris-biotech.degoogle.com.
tert-Butyl (tBu) Esters: Widely used in Fmoc/tBu strategies, tBu esters are generally removed by TFA peptide.comiris-biotech.de.
2,4-Dimethoxybenzyl (Dmb) Esters: The Dmb group provides orthogonality, remaining stable during Fmoc deprotection (using piperidine) and TFA treatment, but can be selectively removed under mild acidic conditions (e.g., 1% TFA in dichloromethane). This selectivity is advantageous for precise side-chain modifications or cyclizations .
Orthogonal Protection Strategies: The principle of orthogonality is critical, ensuring that different protecting groups can be removed selectively under distinct chemical conditions without affecting others. This allows for precise control over the synthetic sequence, particularly for complex modifications or cyclizations peptide.comiris-biotech.desigmaaldrich.comnih.gov. For instance, the Dmb group on the aspartic acid side chain can be removed independently while the Boc group on the alpha-amino group remains intact .
Considerations for Enantiomeric Purity During Synthesis
Maintaining the D-configuration of the aspartic acid residue throughout the synthesis is paramount. Preventing racemization, which is the loss of stereochemical integrity, is a key challenge.
The synthesis of D-amino acids necessitates specific methodologies to ensure the correct stereochemical outcome.
Chiral Starting Materials: The most direct approach to achieving enantiomeric purity is to start with enantiomerically pure D-aspartic acid or its derivatives.
Biocatalytic Methods: Enzymatic synthesis offers highly stereoselective routes to D-amino acids, often yielding products with enantiomeric excess (ee) exceeding 99%. Enzymes such as D-amino acid dehydrogenases and transaminases are capable of converting alpha-keto acids or L-amino acids into their D-counterparts with high fidelity rsc.orgmdpi.comnih.govnih.gov.
Chiral Auxiliaries: While not always directly applied in the synthesis of this compound itself, chiral auxiliaries are valuable tools in the broader field of D-amino acid synthesis for controlling stereochemistry nih.govdoaj.org.
Racemization can occur during the activation of the carboxyl group and subsequent coupling steps, particularly under basic conditions or through the formation of oxazolone (B7731731) intermediates rsc.orgacs.orghighfine.comslideshare.netbachem.commdpi.com.
Selection of Coupling Reagents and Additives: The choice of coupling reagents and additives significantly influences the extent of racemization. Reagents like Boc-Oxyma, ynamides, and certain phosphonium/uronium salts are recognized for their ability to perform racemization-free couplings rsc.orgacs.org. Additives such as HOBt, HOAt, and Oxyma are commonly used with carbodiimides to minimize racemization by forming more stable activated esters iris-biotech.dehighfine.combachem.com.
Optimization of Reaction Conditions: Precise control over reaction parameters, including temperature, base selection, and solvent, is crucial. For instance, employing weaker bases like collidine instead of stronger ones such as DIPEA or NMM can help reduce racemization, especially for amino acids prone to epimerization highfine.combachem.com. Lowering the reaction temperature generally aids in suppressing racemization nih.gov.
Protecting Groups and Side Reactions: Certain amino acid side chains, including those of histidine, cysteine, and aspartic acid, are more susceptible to racemization or side reactions like aspartimide formation slideshare.netpeptide.comresearchgate.net. The judicious selection of protecting groups and adherence to specific protocols can mitigate these issues. For example, using side-chain protected asparagine derivatives can prevent dehydration and subsequent unwanted reactions during the coupling process nih.gov.
Derivatization and Functionalization Strategies
The inherent functional groups within this compound, namely the protected amine, the free β-amide, and the α-carboxyl group, offer multiple avenues for chemical modification. These strategies are crucial for incorporating this amino acid into more complex molecular architectures or for tailoring its properties for specific applications.
Modification at the Carboxyl Terminus of this compound
While this compound features an amide at its C-terminus, modifications related to this terminus can involve reactions that further functionalize the amide group or its formation from a precursor. Research has explored the thermal behavior of Boc-protected amino acid derivatives, including those with amide functionalities, which can lead to polypeptide formation through intramolecular dehydration and intermolecular condensation reactions. Studies on similar compounds like Boc-asparagine and Boc-aspartic acid amide have indicated that heating can induce reactions involving the carboxyl groups, potentially leading to anhydride (B1165640) formation or direct peptide bond formation, which in the case of the amide would involve the primary amine of another molecule.
Side-Chain Functionalization and Its Synthetic Implications
The side chain of aspartic acid, which contains a β-carboxyl group, is a key site for derivatization. In this compound, this β-carboxyl group remains available for various chemical transformations. These can include esterification, amidation, or other reactions to introduce diverse functionalities. Such modifications are critical for creating modified peptides or peptidomimetics with altered solubility, binding affinities, or biological activities. For instance, the β-carboxyl group can be activated and coupled with amines or alcohols to form β-amides or β-esters, respectively, thereby expanding the structural diversity of molecules derived from this compound.
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
In complex multi-step syntheses, particularly in peptide chemistry, the selective removal of protecting groups is paramount. This compound, with its Boc protecting group on the α-amine, is often employed in conjunction with other orthogonally protected amino acids. The tert-butyloxycarbonyl (Boc) group is typically acid-labile, allowing for its removal under mild acidic conditions (e.g., trifluoroacetic acid) while leaving other protecting groups (like Fmoc, Cbz, or benzyl esters) intact. This orthogonality is essential for building peptide chains sequentially, ensuring that only the desired protecting group is cleaved at each step. The β-amide functionality itself can also be considered in the context of protecting group strategies, as it is generally stable under conditions used for Boc removal.
Polymerization and Oligomerization Studies Involving this compound
This compound serves as a valuable monomer in the synthesis of polypeptides and oligopeptides, particularly through thermal polymerization methods.
Thermal Reactions and Polypeptide Formation from Boc-Aspartic Acid Amide
Research has demonstrated that N-t-butyloxycarbonyl-protected amino acid derivatives, including Boc-aspartic acid amide (this compound), can undergo thermal polymerization to yield polypeptides. When heated, these monomers can undergo polycondensation reactions. For example, studies involving related compounds like Boc-asparagine and Boc-aspartic acid have shown that heating near their melting points can lead to the formation of polypeptides. In these processes, the Boc group can be cleaved, and the exposed amine can react with the carboxyl group of another monomer, or intramolecular reactions can occur. Thermal reactions of N-Boc-tripeptide derivatives with a C-terminal carboxyl group have been reported to afford polypeptides with average molecular weights reaching 2,500 Da. Similar thermal reactions of Boc-aspartic acid amide are expected to follow analogous pathways, leading to poly(aspartic acid) derivatives.
Mechanistic Investigations of Polymerization Processes
The thermal polymerization of Boc-protected amino acid derivatives involves complex mechanisms that are still under investigation. A proposed mechanism for the thermal polymerization of Boc-protected amino acid derivatives with a C-terminal amide suggests that upon heating, the Boc group is eliminated as isobutylene (B52900) and carbon dioxide, exposing the α-amine. This free amine can then react with the carboxyl group of another monomer, forming an amide (peptide) bond. In the case of this compound, the β-amide side chain is also present. The exact role and reactivity of the β-amide during thermal polymerization require further detailed mechanistic studies, but it is plausible that it could influence chain growth or lead to cross-linking under certain conditions.
Compound List
this compound (N-α-tert-butyloxycarbonyl-D-aspartic acid β-amide)
Boc-asparagine (Boc-Asn-OH)
Boc-aspartic acid (Boc-Asp-OH)
Boc-Gly-Gly-L-Asp-OH
Boc-Pro-Pro-Gly-OH
Boc-Pro-Pro-Gly-NH2
Boc-Pro-Pro-Gly-OCH3
Boc-Ala-Ala-Ala-OH
Boc-Gly-Asp-OH
Boc-Ala-Asp-OH
Boc-Val-Asp-OH
Boc-Gly-Gly-Asp-OH
Boc-Pro-OH
Boc-Pro-Gly-OH
Boc D Asp Nh2 As a Chiral Building Block in Advanced Organic Synthesis
Application in Peptide Synthesis Methodologies
Boc-D-Asp-NH2, a derivative of D-aspartic acid, serves as a valuable building block in the synthesis of peptides. medchemexpress.com Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an amide at the C-terminus, makes it particularly suitable for specific peptide synthesis strategies. The Boc group is a widely used protecting group in peptide synthesis that can be removed under acidic conditions. frontiersin.orgresearchgate.net The presence of the D-enantiomer introduces unique stereochemistry that can profoundly influence the resulting peptide's structure and function. frontiersin.org
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. luxembourg-bio.com this compound is a reagent well-suited for this methodology, particularly within the Boc/Bzl protection strategy. sigmaaldrich.comchemicalbook.comrsc.org
The Boc/Bzl strategy in SPPS utilizes the acid-labile Boc group for temporary protection of the Nα-amino group and more acid-stable protecting groups, such as benzyl (B1604629) (Bzl) ethers and esters, for the side chains. peptide.com The peptide is assembled on the resin, and at each cycle, the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. frontiersin.orgpeptide.com this compound can be incorporated into the peptide chain like any other Boc-protected amino acid. The choice of a resin is critical; for instance, PAM (phenylacetamidomethyl) resin is often used in Boc-SPPS due to its stability to the repetitive TFA treatments required for Boc group removal. thaiscience.info
Table 1: Key Features of Boc-based SPPS
| Feature | Description | Reference |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | frontiersin.org |
| Deprotection | Trifluoroacetic acid (TFA) | frontiersin.org |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | peptide.com |
| Cleavage from Resin | Strong acids (e.g., HF, TFMSA) | peptide.com |
The incorporation of D-amino acids like this compound into a peptide sequence during SPPS can present certain challenges. One of the most significant is the potential for side reactions, particularly aspartimide formation. peptide.compeptide.comiris-biotech.de This intramolecular cyclization reaction can occur under both acidic and basic conditions and is more prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.compeptide.com Aspartimide formation can lead to the production of a mixture of α- and β-peptides upon ring opening, as well as piperidide adducts in Fmoc-based synthesis. peptide.com
To mitigate this, specific strategies have been developed. In Boc-based synthesis, the use of the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester has been shown to significantly reduce aspartimide formation. peptide.com Another challenge is racemization, the conversion of an amino acid from one enantiomer to its mirror image, which can be minimized by the careful selection of coupling reagents and reaction conditions. mdpi.com The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization during the coupling step. thaiscience.info
Table 2: Common Side Reactions and Mitigation Strategies in Peptide Synthesis
| Side Reaction | Description | Mitigation Strategies | Reference |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues. | Use of bulky side-chain protecting groups (e.g., β-cyclohexyl ester). | peptide.com |
| Racemization | Conversion of L- or D-amino acids to a mixture of both. | Use of coupling additives (e.g., HOBt). | thaiscience.infomdpi.com |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide to form a six-membered ring. | In situ neutralization protocols in Boc-synthesis. | peptide.com |
Solution-Phase Peptide Synthesis with this compound
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of shorter peptides or peptide fragments. researchgate.netresearchgate.net In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptide at each step. researchgate.net
This compound is also applicable to solution-phase synthesis. The Boc/Bzl strategy is often preferred for solution-phase synthesis because the deprotection of other common N-terminal protecting groups like Fmoc requires basic conditions, which can make the subsequent purification by precipitation more challenging. researchgate.net The Boc group can be removed with TFA, and the resulting peptide can be coupled to the next amino acid using various coupling reagents. For example, a peptide containing a KDEL (Lys-Asp-Glu-Leu) sequence was synthesized using a solution-phase method with Boc chemistry. thaiscience.info
Role in Designing Peptidomimetics and Constrained Peptides
The introduction of D-amino acids, such as that from this compound, is a key strategy in the design of peptidomimetics. core.ac.uk Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as increased stability against enzymatic degradation and enhanced bioavailability. core.ac.uk D-amino acids are not recognized as readily by proteases, which significantly enhances the peptide's half-life in vivo. acs.org
Furthermore, the incorporation of D-amino acids can be used to create constrained peptides. By introducing specific steric and conformational biases, D-amino acids can induce the formation of specific secondary structures, such as β-turns and helices. acs.orguni-bielefeld.de This is crucial for locking the peptide into its bioactive conformation, which can lead to higher receptor affinity and selectivity. tu-darmstadt.de Cyclic peptides, which often contain at least one D-amino acid to facilitate efficient cyclization, are a prominent class of constrained peptidomimetics. acs.orgthieme-connect.de
The stereochemistry of the α-carbon is a primary determinant of a peptide's secondary structure. The incorporation of a D-amino acid from a building block like this compound can have a profound effect on the local and global conformation of a peptide. D-amino acids can disrupt or stabilize secondary structures depending on their position within the peptide sequence.
A well-established application of D-amino acids is the induction of β-turns. A β-turn is a secondary structure element that reverses the direction of the polypeptide chain, and it is often found in the active sites of biologically active peptides. gla.ac.uknih.gov A D-amino acid at the i+1 position of a four-residue turn sequence strongly favors the formation of a type II' β-turn. rsc.org This conformational control is a powerful tool for rational peptide design, allowing chemists to pre-organize a peptide into a specific three-dimensional structure required for biological activity. tu-darmstadt.de NMR spectroscopy is a key technique used to study the conformation of these modified peptides in solution, providing information on hydrogen bonding patterns and dihedral angles that define the peptide's shape. nih.govias.ac.in
Table 3: Impact of D-Amino Acid Incorporation on Peptide Properties
| Property | Effect of D-Amino Acid | Reference |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | acs.org |
| Conformation | Induction of specific secondary structures (e.g., β-turns). | uni-bielefeld.degla.ac.uk |
| Bioactivity | Can enhance receptor binding affinity and selectivity. | tu-darmstadt.de |
| Cyclization | Facilitates efficient head-to-tail cyclization of linear peptides. | acs.orgthieme-connect.de |
Enhancing Proteolytic Stability and Pharmacological Properties
The incorporation of non-canonical amino acids, such as D-aspartic acid derivatives, into peptide sequences is a well-established strategy for enhancing their resistance to enzymatic degradation. nih.gov Natural peptides composed of L-amino acids are often susceptible to rapid cleavage by proteases, which limits their therapeutic potential. nih.govresearchgate.net By replacing an L-amino acid with its D-enantiomer, the resulting peptide becomes a poor substrate for proteases, significantly increasing its half-life in vivo. nih.govnih.gov The use of a D-residue can mask or eliminate protease recognition sites, thereby improving metabolic stability and bioavailability. researchgate.net
The N-terminal Boc (tert-butoxycarbonyl) group in this compound also contributes to stability. This protecting group, along with the D-configuration, sterically hinders the approach of proteolytic enzymes. Research on α/γ-hybrid peptides has shown that those containing a D-amino acid (D-Phe) exhibit substantially higher stability against a cocktail of proteolytic enzymes (proteinase K, pepsin, and chymotrypsin) compared to their L-Phe counterparts. nih.gov For instance, a gel made from a D-Phe-containing peptide showed only 40% degradation after 36 hours, whereas its L-Phe analogue was 94% degraded in the same period. nih.gov This principle underscores the value of using D-amino acids like D-Asp to create more robust peptide-based therapeutics. nih.gov
The modification of peptides with Boc-D-Asp has led to the development of analogues with improved pharmacological profiles. A notable example is in the field of cholecystokinin (B1591339) (CCK) receptor ligands. A cyclic CCK analogue incorporating Boc-D-Asp at the N-terminus, specifically Boc-D-Asp-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2, was synthesized and evaluated for its binding affinity. nih.gov This compound demonstrated high affinity and remarkable selectivity for central CCK receptors over peripheral ones, making it a valuable tool for studying the distinct physiological roles of CCK receptor subtypes. nih.gov Further research has produced derivatives like Boc-Trp-Orn(Z)-Asp-NH2, which act as CCK antagonists. acs.org These examples highlight how the strategic inclusion of Boc-D-Asp can fine-tune the biological activity and selectivity of peptides.
Table 1: Pharmacological Data for a Boc-D-Asp Containing CCK Analogue This table presents the binding affinity (Ki) and selectivity of a cyclic CCK analogue containing Boc-D-Asp for central (brain) versus peripheral (pancreas) CCK receptors.
| Compound | Ki for Brain Receptors (nM) | Ki for Pancreas Receptors (nM) | Selectivity Ratio (Ki Pancreas / Ki Brain) | Source |
|---|---|---|---|---|
| Boc-D-Asp-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2 | 5.1 | >912 | 179 | nih.gov |
Contribution to the Synthesis of Complex Natural Products and Bioactive Molecules
This compound and related protected aspartic acid derivatives are fundamental chiral building blocks in the multistep synthesis of complex, biologically active molecules. ub.edusigmaaldrich.com The presence of the Boc protecting group on the α-amine and the amide on the side-chain carboxyl group allows for regioselective reactions, which are crucial in the controlled, sequential construction of peptides and peptidomimetics. organic-chemistry.org
The synthesis of potent and selective cholecystokinin (CCK) receptor ligands provides a clear illustration of its utility. nih.govacs.org As previously mentioned, cyclic CCK analogues were synthesized using conventional peptide synthesis methods where Boc-D-Asp served as a key component to confer specific conformational properties and receptor selectivity. nih.gov The ability to incorporate this D-amino acid derivative is essential for creating peptidomimetics that can probe complex biological systems with high precision. acs.org
Enantioselective Synthesis of Beta-Amino Acids and Derivatives
β-amino acids are crucial components of numerous pharmaceuticals and natural products, and they are known to form stable secondary structures in peptides. wiley.comhilarispublisher.com The enantioselective synthesis of β-amino acid derivatives is a significant area of research, with several catalytic asymmetric methods being developed. hilarispublisher.com this compound serves as a valuable precursor and chiral template in these syntheses.
One prominent method is the asymmetric catalytic Mannich reaction, which involves the addition of a ketone-derived enolate to an imine. nih.gov Thiourea-based catalysts have been shown to facilitate highly enantioselective additions between silyl (B83357) ketene (B1206846) acetals and N-Boc aldimines, yielding β-amino esters in high yields and up to 98% enantioselectivity. nih.gov
Another powerful technique is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov In a significant development, researchers demonstrated that by using an appropriate chiral ligand, the regioselectivity of hydrocupration could be reversed to favor the formation of a β-cuprated intermediate from cinnamic acid derivatives. This intermediate can then react with an electrophilic aminating agent to produce enantioenriched β-amino acid derivatives, which are important building blocks for bioactive molecules. nih.gov These advanced synthetic strategies often rely on chiral building blocks derived from natural amino acid pools, including D-aspartic acid.
Asymmetric Catalysis Utilizing Aspartic Acid-Derived Chiral Auxiliaries
Peptides containing aspartic acid residues have emerged as effective catalysts in a range of asymmetric transformations. The carboxylic acid side chain of aspartic acid can participate in crucial hydrogen bonding interactions or act as a Brønsted acid, while the chiral backbone controls the stereochemical outcome of the reaction.
Research has shown that short peptides can catalyze conjugate addition reactions with high efficiency and stereoselectivity. For example, tripeptides of the type H-D-Pro-Pro-Xaa-NH2 (where Xaa is an amino acid like Glu or Asp) have been used as catalysts for the asymmetric addition of aldehydes to nitroolefins. acs.orguni-regensburg.de The D-Pro-Pro sequence induces a β-turn structure, which creates a well-defined chiral environment for the catalytic event. The C-terminal amino acid's side chain, such as the carboxylic acid of aspartic acid, plays a key role in activating the substrate through hydrogen bonding. acs.org
Furthermore, aspartic acid-containing peptides have been developed as catalysts for enantioselective oxidation reactions. nih.govnih.gov In one study, an aspartyl peracid species was generated in situ from an Asp-containing peptide, which then mediated the enantioselective epoxidation of allylic carbamates. nih.gov Similarly, peptides such as Boc-dAsp-dPro-Acpc-Phe-OMe have been identified as promising catalysts for the enantioselective N-oxidation of complex molecules. nih.gov
Table 2: Performance of Asp-Containing Peptides in Asymmetric Oxidation This table summarizes the conversion and enantiomeric ratio (er) for the N-oxidation of an N-phenylurea substrate using different aspartic acid-based catalysts.
| Catalyst | Conversion (%) | Enantiomeric Ratio (er) | Source |
|---|---|---|---|
| Boc-Asp-OMe | 52 | 46:54 | nih.gov |
| Boc-dAsp-dPro-Acpc-Phe-OMe (P2) | 86 | 83:17 | nih.gov |
| Boc-Asp-dPro-Acpc-Phe-OMe (P3) | 67 | 61:39 | nih.gov |
Building Blocks for Heterocyclic Compounds and Scaffolds
Heterocyclic compounds are ubiquitous in medicinal chemistry, with a majority of new drugs containing at least one heterocyclic ring. Chiral amino acids like this compound are versatile starting materials for constructing complex heterocyclic scaffolds. The functional groups of the amino acid—the protected amine, the carboxylic acid, and the side-chain amide—provide multiple reaction points for cyclization reactions.
For instance, protected aspartic acid derivatives are used in syntheses that can lead to heterocyclic systems. An efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid starts from commercially available N(α)-Boc-Asp(OBn)-OH and employs a Curtius rearrangement to install the β-nitrogen. organic-chemistry.org This type of transformation is a gateway to various nitrogen-containing heterocycles. The strategic use of protecting groups (Boc, Cbz, OBn) is essential for controlling the reaction pathway and achieving the desired molecular architecture. organic-chemistry.org Such building blocks are instrumental in creating novel molecular scaffolds for drug discovery and lead optimization.
Biological and Biomedical Research Applications of Boc D Asp Nh2 and Its Derivatives
Investigations in Neurobiology and Central Nervous System Studies
The D-enantiomer of aspartic acid, D-aspartate (D-Asp), is recognized as an endogenous amino acid with significant roles in the neuroendocrine and central nervous systems. nih.govnih.gov Research indicates that D-Asp functions as a neurotransmitter and is involved in the development of the nervous system. nih.govnih.gov
D-aspartic acid has been identified as a novel endogenous neurotransmitter, fulfilling the necessary criteria, including presence in synaptic vesicles, release upon neuronal depolarization, and interaction with postsynaptic receptors. nih.gov Studies have shown that D-Asp can trigger signal transduction by increasing the second messenger cAMP. nih.gov
Boc-D-Asp-NH2, as a protected precursor, is instrumental in the synthesis of specific peptide sequences or probes. These custom-designed molecules are used to investigate the interactions and functions of D-Asp within various neurotransmitter pathways. medrxiv.org By incorporating this compound, researchers can create analogues to study receptor binding and signaling cascades, helping to elucidate the complex mechanisms of neurotransmission.
D-aspartate is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. nih.govmdpi.com Research has explored the link between D-Asp levels and glutamatergic system regulation. mdpi.com
The use of this compound allows for the creation of modified peptides that can probe the activity of aspartate at these receptors. By systematically altering peptide structures containing the D-Asp moiety, scientists can investigate structure-activity relationships. This includes studying how modifications to the peptide backbone or side chains influence binding affinity and functional activity at NMDA and other potential receptors. nih.govmdpi.com Such studies are crucial for understanding the physiological and pathological roles of D-aspartate in the brain.
Drug Discovery and Development Initiatives
This compound is a valuable intermediate in the synthesis of new chemical entities. The incorporation of D-amino acids, like D-aspartate, into peptide-based drug candidates can confer resistance to enzymatic degradation, thereby improving their metabolic stability and pharmacokinetic profiles. mdpi.com
A significant application of this compound is in the design of cholecystokinin (B1591339) (CCK) receptor ligands. Researchers have synthesized a family of CCK antagonists based on a tripeptide structure that includes a D-aspartate residue derived from this compound. nih.gov
For example, the short peptide derivative Boc-Trp-Orn(Z)-Asp-NH2 was found to be a potent CCK antagonist. nih.gov It displayed a strong affinity for CCK receptors and competitively antagonized the effects of CCK8. nih.gov Further modifications of tetrapeptides containing the Asp moiety have led to the development of compounds that act as either full antagonists or partial agonists at CCK-B receptors, demonstrating the importance of this building block in modulating biological activity. nih.gov
| Compound | Target Receptor | Activity | Affinity (Ki) | Reference |
|---|---|---|---|---|
| Boc-Trp-Orn(Z)-Asp-NH2 | CCK Receptors | Antagonist | 2.0 +/- 0.2 x 10⁻⁷ M | nih.gov |
| Boc-Trp-Phg-Asp-Nal-N(CH₃)₂ Derivatives | CCK-B Receptors | Antagonist/Partial Agonist | Varies with substitution | nih.gov |
Boc-protected amino acids, including this compound, are fundamental components in the construction of synthetic peptide combinatorial libraries. nih.govresearchgate.net These libraries, which can contain millions of unique peptide sequences, are powerful tools for high-throughput screening to identify new drug leads. researchgate.net
The "one-bead one-compound" (OBOC) method is a common technique where each bead in a resin mixture carries a unique peptide sequence. researchgate.net The synthesis involves sequential coupling of protected amino acids, like this compound, in a split-and-mix process. nih.gov The inclusion of D-amino acids is a key advantage of synthetic libraries over biological methods like phage display, as it expands the chemical diversity and allows for the discovery of peptides with enhanced stability. researchgate.net
Peptides are increasingly being explored as components of advanced drug delivery systems due to their biocompatibility and ability to target specific cells or tissues. nih.gov The incorporation of amino acid derivatives can modify the physicochemical properties of these systems.
Antimicrobial Properties of D-Amino Acid Containing Peptides
Antimicrobial peptides (AMPs) are considered a promising class of therapeutic agents due to their broad-spectrum activity. nih.gov A significant challenge in the clinical application of natural peptides, which are composed of L-amino acids, is their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. nih.gov
Incorporating D-amino acids, which can be achieved using precursors like this compound, can render peptides resistant to proteolytic enzymes. This increased stability enhances the peptide's half-life and bioavailability without necessarily compromising its antimicrobial efficacy. Research has shown that D-amino acid substituted peptides can retain potent activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov In some cases, the all-D-enantiomer of a natural AMP has demonstrated comparable or even improved antimicrobial activity compared to its L-counterpart, while also exhibiting lower toxicity to human cells. nih.gov This suggests that the mechanism of action for many AMPs, which often involves disruption of the microbial cell membrane, is not strictly dependent on the chirality of the amino acid residues. nih.gov
Table 1: Comparison of Minimum Inhibitory Concentration (MIC) for L- and D-Amino Acid Containing Peptides
| Organism | Polybia-MPI (All L-amino acids) MIC (µM) | D-MPI (All D-amino acids) MIC (µM) |
|---|---|---|
| S. aureus | 16 | 8 |
| B. subtilis | 8 | 8 |
| E. coli | 64 | 64 |
| P. aeruginosa | 64 | 32 |
| C. albicans | 32 | 16 |
Research into Enzyme Inhibition and Modulation
Enzyme inhibition is a fundamental mechanism for regulating biological pathways and a cornerstone of modern drug discovery. nih.govresearchgate.net Molecules that can selectively inhibit or modulate enzyme activity are invaluable as therapeutic agents and research tools. researchgate.net Amino acid derivatives are a rich source of structures for designing such inhibitors.
While specific studies focusing solely on this compound as an enzyme inhibitor are not prominent, the core molecule, D-aspartic acid (D-Asp), is known to interact with and modulate enzymatic and receptor systems. D-Asp is endogenously metabolized by the enzyme D-aspartate oxidase (DDO). nih.gov Furthermore, D-Asp functions as a neurotransmitter and neuromodulator, notably by stimulating N-methyl-D-aspartate (NMDA) receptors in the central nervous system. nih.govnbinno.com This interaction with NMDA receptors, which are ligand-gated ion channels, is a critical aspect of synaptic plasticity, learning, and memory. drugbank.com The ability of D-Asp to modulate these receptors highlights the potential for its derivatives to be used in developing drugs that target enzymatic and neuronal pathways. nih.gov
Exploration in Biomaterials and Functional Materials Research
Derivatives of aspartic acid are being explored for their utility in creating advanced biomaterials for medical and pharmaceutical applications. ajouronline.com Poly(aspartic acid) (PASA) and its derivatives are notable for being biocompatible, biodegradable, and non-pyrogenic, making them suitable for in-vivo use. ajouronline.com These polymers can be synthesized to create materials with specific functionalities for drug delivery and tissue engineering. mdpi.com
The carboxylic acid groups in the aspartic acid side chains allow for the creation of amphiphilic copolymers capable of self-assembling into micelles. ajouronline.com These micellar structures can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery to specific sites in the body. ajouronline.com Furthermore, poly(aspartamide) derivatives can be engineered to be "smart" materials that respond to external stimuli like changes in pH or temperature, allowing for controlled release of their payload. mdpi.com In the field of tissue engineering, poly(aspartic acid) has shown promise due to its ability to bind to hydroxyapatite, the primary mineral component of bone, potentially enhancing bone tissue regeneration. ajouronline.com this compound serves as a potential building block for the synthesis of these advanced, functional polymers.
Biochemical and Physiological Activity Studies
The biochemical and physiological roles of D-aspartic acid, the core component of this compound, have been the subject of extensive research, particularly concerning its influence on the neuroendocrine system and its potential as an ergogenic supplement. medchemexpress.com
D-aspartic acid is recognized for its significant role in the neuroendocrine system, specifically in the regulation of hormone synthesis and release. researchgate.net It acts on the hypothalamus-pituitary-gonadal (HPG) axis, a critical pathway controlling reproduction and metabolism. researchgate.netmdpi.com Research has demonstrated that D-Asp can stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland. researchgate.netnih.gov The subsequent increase in LH stimulates Leydig cells in the testes to synthesize and release testosterone (B1683101). nih.gov
Several studies in animals and humans have suggested that supplementation with D-aspartic acid can lead to a temporary increase in testosterone levels. nih.govcaringsunshine.com However, the effect appears to be more pronounced in sedentary individuals or those with initially low testosterone levels. healthline.com Studies involving resistance-trained men have yielded conflicting results, with some showing no significant impact on testosterone levels or even a potential decrease with prolonged use. caringsunshine.comnutrabio.com
From a metabolic standpoint, aspartate is a non-essential amino acid that participates in several key pathways. wikipedia.org It is involved in the urea (B33335) cycle, gluconeogenesis, and serves as a precursor for the synthesis of other amino acids and nucleotides. nbinno.comwikipedia.org
The role of D-aspartic acid as a neurotransmitter that stimulates NMDA receptors suggests a potential influence on cognitive function and mental performance. mdpi.com NMDA receptors are crucial for synaptic plasticity, which is the molecular basis for learning and memory. drugbank.com
In the context of physical performance, amino acid derivatives are often investigated for their potential to mitigate exercise-induced muscle damage (EIMD) and improve recovery. medchemexpress.com While branched-chain amino acids (BCAAs) have been more extensively studied for reducing muscle damage markers like creatine (B1669601) kinase and muscle soreness, the evidence for D-aspartic acid is less clear. nih.govmdpi.com Studies examining the effects of D-aspartic acid supplementation in athletes have not consistently demonstrated improvements in muscle mass, strength gains, or recovery from exercise. healthline.com Some research indicates no significant difference in strength or muscle mass between groups taking D-aspartic acid and a placebo when combined with a weight-training program. healthline.com
Table 2: Summary of Research Findings on D-Aspartic Acid Supplementation and Exercise Performance
| Study Population | Key Findings | Reference |
|---|---|---|
| Untrained Men | Temporary increase in testosterone levels observed. | caringsunshine.com |
| Resistance-Trained Men | No significant increases in testosterone, strength, or muscle mass. | healthline.comnutrabio.com |
| Resistance-Trained Men (3-month study) | No difference in muscle mass or strength gains compared to placebo. | healthline.com |
Advanced Analytical and Characterization Techniques in Boc D Asp Nh2 Research
Chromatographic Techniques for Analysis and Purification
Mass Spectrometry (MS) Coupled Techniques
Mass spectrometry (MS) and its hyphenated techniques are indispensable tools in the comprehensive characterization of amino acids and peptides, including derivatives like Boc-D-asp-NH2. These methods provide critical information regarding molecular weight, structural integrity, and sequence analysis, often with high sensitivity and specificity rsc.orgnih.govresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is widely employed for the separation and identification of complex mixtures of peptides and amino acids. By coupling liquid chromatography with mass spectrometry, analytes are first separated based on their physicochemical properties before entering the mass spectrometer for mass analysis. This combination is particularly powerful for identifying specific modifications or isomers. For instance, LC-MS/MS has been instrumental in identifying d-amino acid-containing peptides, such as those involving d-Asp residues, by observing distinct retention times and characteristic fragmentation patterns compared to their L-enantiomers mdpi.comnih.govsigmaaldrich.com. The technique can also be used to analyze derivatized amino acids, such as those modified with Boc-protected amino acids, to facilitate chiral analysis mdpi.comsigmaaldrich.com. Fragmentation analysis via MS/MS provides detailed structural information by breaking down precursor ions into smaller product ions, allowing for the elucidation of peptide sequences and the identification of post-translational modifications or structural variations rsc.orgresearchgate.net.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: ESI-MS is a soft ionization technique commonly used for peptides and proteins, generating intact molecular ions that can be further fragmented in tandem MS experiments. It is effective for analyzing polar and non-volatile compounds like amino acid derivatives rsc.orgresearchgate.net. MALDI-TOF MS is another soft ionization method, particularly useful for analyzing larger biomolecules and peptides, often in solid or dried states, by using a matrix to absorb laser energy and ionize the analyte researchgate.net. Both techniques can be coupled with chromatography or used independently for molecular weight determination and structural characterization.
Chiral Analysis using MS-Coupled Techniques: Determining the stereochemistry of amino acids within peptides is crucial, as enantiomeric differences can significantly impact biological activity. LC-MS, often coupled with chiral stationary phases or employing pre-column derivatization with chiral reagents, allows for the separation and identification of enantiomers mdpi.comsigmaaldrich.comresearchgate.net. For example, studies have demonstrated the separation of dl-amino acid enantiomers using SFC coupled to MS mdpi.com. The ability of MS/MS to provide characteristic fragmentation patterns for specific enantiomeric forms or their derivatives further aids in unambiguous identification.
Table 1: Common MS Techniques in Amino Acid and Peptide Analysis
| Technique | Principle | Key Applications in Peptide/Amino Acid Analysis |
| LC-MS | Separation by Liquid Chromatography followed by Mass Spectrometry detection. | Molecular weight determination, identification of components in complex mixtures, quantification, detection of modifications. |
| LC-MS/MS | Tandem MS for fragmentation of selected precursor ions. | Peptide sequencing, identification of post-translational modifications, structural elucidation, chiral analysis (with chiral columns/derivatization), isomer differentiation. |
| ESI-MS | Soft ionization of analytes from solution into the gas phase. | Analysis of intact peptides and amino acid derivatives, generation of molecular ions for MS/MS. |
| MALDI-TOF MS | Ionization of analytes from a matrix using a laser, followed by Time-of-Flight mass analysis. | Molecular weight determination of peptides, analysis of larger biomolecules, structural characterization. |
| Chiral LC-MS | LC separation using chiral stationary phases or derivatization followed by MS detection. | Enantiomeric separation and identification of amino acids and peptides, determination of d/l ratios. |
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling represent a powerful suite of theoretical and computational techniques used to understand and predict the behavior of molecules at the atomic and electronic level kallipos.gr. These methods are crucial for elucidating molecular structure, properties, and interactions, complementing experimental investigations. They encompass diverse approaches, including Quantum Chemistry (which applies quantum mechanics to chemical systems) and Molecular Mechanics/Dynamics (which utilize classical mechanics and statistical physics) kallipos.gr. By simulating molecular systems, researchers can gain insights into reaction mechanisms, conformational preferences, binding affinities, and structure-activity relationships, thereby guiding experimental design and the development of new compounds kallipos.grresearchgate.netmdpi.comuwindsor.camdpi.com.
Molecular Dynamics (MD) Simulations for Conformational Preferences
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for understanding the dynamic nature of molecules, particularly peptides and amino acid derivatives. The fundamental principle of MD is to simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom, based on forces derived from a force field kallipos.grdrugdesign.orgcresset-group.com. This process generates a trajectory, which is a series of snapshots of atomic positions and velocities over time.
MD simulations are invaluable for exploring the conformational landscape of a molecule like this compound. By simulating the molecule's movement over extended periods (nanoseconds to microseconds), researchers can identify various stable and transient conformations it adopts. This allows for the assessment of conformational stability and the determination of preferred spatial arrangements, which are critical for understanding molecular recognition and biological activity cresset-group.com. Analysis of MD trajectories often involves calculating parameters such as Root Mean Square Deviation (RMSD) to measure deviations from a reference structure and Root Mean Square Fluctuation (RMSF) to assess the flexibility of different parts of the molecule. Cluster analysis is frequently employed to group similar conformations observed during the simulation, thereby identifying the most populated conformational states drugdesign.orgfrontiersin.org.
Table 2: Key Parameters in Molecular Dynamics Simulation Analysis
| Parameter | Description | Information Gained |
| RMSD | Root Mean Square Deviation: Measures the average distance between atoms of a molecule and a reference structure. | Overall structural stability, deviation from a reference conformation, quality assessment of simulations. |
| RMSF | Root Mean Square Fluctuation: Measures the average displacement of each atom over time. | Local flexibility and dynamics of specific regions (e.g., amino acid residues) within the molecule. |
| Conformational Clustering | Grouping similar structures from the trajectory based on spatial similarity (e.g., using RMSD). | Identification of distinct conformational states, estimation of their populations, and understanding the molecule's conformational ensemble. |
| Energy Landscape | Mapping the potential energy of different conformations. | Identification of low-energy (stable) conformations and the energy barriers between them. |
Structure-Activity Relationship (SAR) and Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to correlate specific structural features of a molecule with its biological activity mdpi.comnih.govacs.org. This involves systematically modifying a lead compound's structure and evaluating the impact of these changes on its efficacy, potency, selectivity, and other relevant properties mdpi.comnih.govacs.org. By understanding which parts of a molecule are critical for its interaction with a biological target, researchers can design optimized analogs or entirely new compounds with improved characteristics.
Computational chemistry plays a pivotal role in SAR and ligand design. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can predict how structural modifications might affect activity, helping to prioritize synthetic targets mdpi.comacs.org. For example, MD simulations can reveal how conformational changes induced by structural alterations influence binding to a receptor acs.org. SAR studies can involve exploring variations in amino acid sequences, protecting groups, or side chains to enhance desired activities or reduce unwanted effects. The insights gained from SAR studies are directly applied in ligand design, guiding the synthesis of molecules with tailored properties for specific biological applications mdpi.comnih.govacs.orgacs.org.
Table 3: Illustrative Structure-Activity Relationship (SAR) Concept
| Structural Modification (Example) | Hypothetical Change in Activity | Rationale (Example) |
| Introduction of a hydrophobic side chain | Increased binding affinity | Enhances van der Waals interactions with a hydrophobic pocket in the target receptor, leading to stronger binding and potentially higher potency. |
| Replacement of a charged residue with neutral | Decreased binding affinity | Loss of crucial electrostatic interactions (e.g., salt bridges) with charged residues on the target, reducing the overall binding energy and potency. |
| Change in stereochemistry (e.g., D to L) | Abolished or reduced activity | The biological target's active site is often highly specific for a particular enantiomer, leading to a significant loss of activity if the stereochemistry is incorrect due to altered spatial orientation. |
| Modification of a protecting group | Altered solubility/stability | Changes in protecting group can influence the molecule's solubility, stability, or its ability to cross biological membranes, indirectly affecting its overall efficacy in a biological system. |
Compound List:
this compound (N2-tert-butoxycarbonyl-L-isoasparagine)
Boc-l-cysteine
Boc-l-Leucine
Boc-l-Cys-OPA
[D-Asp-Phe-Orn]-NH2
Boc-Trp-(N-Me) Nle-Asp-Phe-NH2
Boc-Trp-(N-Me) Phe-Asp-Phe-NH2
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2
His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Bip-Bip-NH2
His-Aib-Glu-Gly-Thr-Phe(2-F)-Thr-Ser-Asp-Bip-Bip-NH2
His-Aib-Glu-Gly-Thr-α-Me-Phe(2-F)-Thr-Ser-Asp-Bip-Bip-NH2
Boc-D-aspartic acid
Boc-Asp(OHex)
Boc-Glu(OHex)
Val-Lys-Asp-X-Tyr-Ile
Galanin fragment analogue
Fmoc-Asp(OH)-ODmab
cyclo(Tyr-Glu-Ala-Arg-DPhe-Pro-Glu-Asp-Asn)
cyclo[d-Asp2, Dap5]Dyn A(1–13)NH2
[Dab(Tmg)2,d-Glu3,Leu5]-enkephalinamide
Fmoc-Phe(pNH2)-OAllyl
Fmoc-Asp(OtBu)-OH
Fmoc-Ala-OH
Fmoc-Lys-OH
Fmoc-Glu(OAll)-OH
Fmoc-L-Lys (Boc)-OH
Fmoc-L-Trp(Boc)-OH
H-γ-Glu-Leu-OH
Fmoc-L-Lys(Dde)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Hyp(tBu)-OH
Fmoc-Ile-OH
Fmoc-Pra-OH
Fmoc-Bip(4,4')-OH
Fmoc-Cys(Trt)-OH
Fmoc-Phe-OH
L,L-Dityrosine
Levacetylleucine
(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
Fmoc-L-Val-OH
Fmoc-Ser(tBu)-OH
t-boc-D,L-Trp
Fmoc-Gly-Xxx-OY / Fmoc-Xxx-Gly-OY (Xxx=Ala, Val, Leu, Phe)
H-Val-Xxx-OH
H-Xxx-Phe-OH
D-Asp-D-Ala-Phe-Gly
G/l'-GlY-D-Phe-Ala-Asp-NH2
BnOCPA
CPA
CP-NECA
Forskolin
Adenosine
Gln
Asn
Lys
Arg
Glu
Asp
His
Pro
Clovibactin
d-Leu
hydroxyasparagine
Fibrinopeptide B
Fibrinogen β-chain
Future Directions and Unexplored Avenues in Boc D Asp Nh2 Research
Novel Synthetic Routes and Sustainable Chemistry Approaches
The production of peptides, including those incorporating Boc-D-Asp-NH2, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. The future of peptide synthesis is increasingly focused on sustainability and green chemistry principles, aiming to reduce the environmental impact of these processes. rsc.orgfrontiersin.org
Greener Solvents and Reagents: A primary target for innovation is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.orgnih.gov Research has identified several greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), that can be effective in solid-phase peptide synthesis (SPPS). acs.org The development of novel, water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide synthesis to be conducted in aqueous solutions, drastically reducing the reliance on organic solvents. nih.gov Furthermore, there is a push to develop coupling reagents that improve atom efficiency and avoid the use of explosive benzotriazole-based compounds, which are common in current methods. acs.org
Alternative Synthesis Technologies: Beyond solvent replacement, researchers are exploring entirely new platforms for peptide assembly. Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent through grinding or milling, has been successfully applied for the synthesis of short peptides. rsc.orgacs.org This approach offers a significant reduction in solvent use. Additionally, advancements in flow chemistry and automated synthesis platforms are being adapted to incorporate green chemistry principles, allowing for more efficient and less wasteful production of complex peptides.
| Method | Traditional Approach | Sustainable Alternative | Key Advantage |
| Solvent | N,N-dimethylformamide (DMF) | 2-methyltetrahydrofuran (2-MeTHF), Water | Reduced toxicity and environmental impact. rsc.orgacs.org |
| Protecting Group | Fmoc/Boc in organic solvents | Water-compatible Smoc group | Enables aqueous-phase synthesis. nih.gov |
| Activation | Benzotriazole-based reagents | Greener coupling reagents (e.g., Oxyma Pure) | Improved safety profile and atom economy. acs.org |
| Process | Batch Solid-Phase Peptide Synthesis (SPPS) | Mechanochemistry, Flow Synthesis | Significant reduction in solvent use and potential for continuous manufacturing. rsc.orgacs.org |
Expansion of Therapeutic Applications and Targets
The incorporation of a D-amino acid like D-aspartate can confer unique pharmacological properties, most notably an increased resistance to enzymatic degradation. nih.gov This stability makes this compound an attractive component for developing novel peptide-based therapeutics with improved pharmacokinetic profiles.
Neurological and Neurodegenerative Disorders: D-Aspartate is an endogenous molecule known to act as a modulator at glutamatergic synapses, particularly as an agonist for the N-methyl-D-aspartate (NMDA) receptor. mdpi.comembopress.org This activity suggests its potential therapeutic utility in conditions associated with NMDA receptor hypofunction, such as schizophrenia and cognitive deficits. embopress.orgnih.gov Research has demonstrated that D-aspartate treatment can promote the maturation of oligodendrocyte precursor cells and stimulate myelin repair in animal models. embopress.orgnih.govnih.gov This opens a promising avenue for developing peptides containing D-aspartate for demyelinating diseases like multiple sclerosis.
Receptor-Specific Peptidomimetics: The specific stereochemistry of D-aspartate can be leveraged to design peptides with high affinity and selectivity for various receptors. For instance, derivatives of Boc-Trp-Orn(Z)-Asp-NH2 have been identified as a family of cholecystokinin (B1591339) (CCK) receptor antagonists. acs.org Future research could focus on modifying this scaffold to create highly selective antagonists for CCK-A or CCK-B receptors, which are implicated in gastrointestinal disorders and anxiety, respectively. By systematically incorporating this compound into peptide libraries, researchers can screen for novel ligands against a wide range of G-protein coupled receptors (GPCRs) and other therapeutic targets.
Integration with Emerging Technologies in Chemical Biology
The convergence of synthetic chemistry with advanced biological tools provides a powerful platform for exploring the function of peptides containing this compound. Future research will likely see this compound integrated into sophisticated chemical biology probes to investigate complex biological systems with greater precision.
Development of Advanced Molecular Probes: this compound can be incorporated into peptides that are further modified with functional moieties such as fluorescent dyes, photo-cages, or bio-orthogonal handles. These molecular probes can be used to visualize peptide localization in real-time within cells, track receptor trafficking, or identify binding partners through pull-down assays. For example, a peptide containing D-aspartate could be equipped with a photo-responsive group, allowing its biological activity to be switched on or off with light, providing precise spatiotemporal control over cellular signaling pathways. mdpi.com
Proteolysis-Resistant Scaffolds: The inherent resistance of D-amino acids to proteases is a significant advantage. nih.gov This property can be exploited in the design of stable peptide-based diagnostics and inhibitors. For example, integrating this compound into a peptide substrate for a specific protease could turn it into a potent and long-lasting inhibitor. This strategy is valuable for developing therapeutics that target enzymes involved in disease progression.
Deepening Understanding of Stereochemical Effects in Biological Systems
The substitution of a canonical L-amino acid with its D-enantiomer can have profound, and sometimes unpredictable, effects on a peptide's structure and function. rsc.org A deeper investigation into these stereochemical effects is a critical future direction for fully harnessing the potential of this compound.
Impact on Peptide Structure and Aggregation: The orientation of the D-aspartate side chain differs from its L-counterpart, which can alter the secondary and tertiary structure of a peptide. nih.gov This can lead to changes in receptor binding affinity and specificity. nih.gov For instance, replacing L-Asp with D-Asp in peptides containing the Arg-Gly-Asp (RGD) cell adhesion motif resulted in a complete loss of activity, highlighting the critical role of stereochemistry in molecular recognition. nih.gov Furthermore, D-amino acid substitutions can influence the propensity of peptides to aggregate into fibrils, a process central to amyloid diseases. nih.govrsc.org Future studies could use techniques like circular dichroism and NMR spectroscopy to systematically map how the placement of D-aspartate affects the conformational landscape and aggregation kinetics of various peptide sequences.
Modulation of Biological Activity: The presence of a D-amino acid can dramatically alter a peptide's interaction with its biological target. While some substitutions may abolish activity, others can enhance it or even create novel functions. nih.gov Molecular dynamics simulations combined with experimental binding assays can provide insight into how the D-configuration of the aspartate residue affects the peptide's orientation within a receptor's binding pocket. plos.org This knowledge is crucial for the rational design of peptidomimetics, where the goal is to mimic or improve upon the function of a natural peptide. plos.org Understanding these structure-activity relationships will allow for the more predictable and purposeful use of this compound in the design of next-generation peptide therapeutics.
| Stereochemical Effect | Consequence in Biological Systems | Research Focus |
| Resistance to Proteolysis | Increased in vivo half-life and bioavailability of peptide drugs. nih.gov | Designing long-lasting peptide therapeutics. |
| Altered Conformation | Changes in secondary and tertiary peptide structure. nih.govplos.org | Modulating receptor binding and specificity. |
| Modified Aggregation | Suppression or promotion of β-sheet formation and fibrillization. rsc.org | Developing inhibitors of amyloid peptide aggregation. |
| Receptor Binding Specificity | Can abolish, reduce, or enhance binding to target receptors. nih.gov | Fine-tuning peptide selectivity for therapeutic targets. |
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of Boc-D-asp-NH2?
To confirm the structure, use a combination of 1H and 13C NMR spectroscopy to identify proton and carbon environments, IR spectroscopy to detect functional groups (e.g., amide bonds, Boc-protected amines), and mass spectrometry (MS) to verify molecular weight. For NMR, dissolve the compound in deuterated solvents (e.g., DMSO-d6) and compare peak assignments to literature values for analogous Boc-protected amino acids. In MS, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate the molecular ion peak .
Q. What synthetic routes are commonly used for this compound, and how are reaction conditions optimized?
this compound is typically synthesized via stepwise protection and coupling :
- Boc protection : React D-aspartic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (pH 8–9) to protect the α-amino group.
- Amide formation : Use coupling agents like HBTU or DCC with NH3 or ammonium chloride to form the C-terminal amide.
- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) if further functionalization is needed. Optimize yields by monitoring reaction pH, temperature (0–25°C), and stoichiometry of coupling agents .
Q. How can researchers assess the enantiomeric purity of this compound?
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a polar mobile phase (e.g., hexane/isopropanol). Couple this with circular dichroism (CD) spectroscopy to confirm optical activity. Calibrate methods using racemic mixtures and validated retention times .
Advanced Research Questions
Q. How should experimental designs address conflicting NMR data when characterizing this compound diastereomers?
Contradictions in NMR data (e.g., unexpected splitting patterns) may arise from solvent effects , impurities , or rotameric equilibria . To resolve this:
Q. What strategies mitigate discrepancies between theoretical and observed molecular ion peaks in mass spectrometry?
Discrepancies could stem from adduct formation , in-source fragmentation , or matrix interference . Address these by:
- Adjusting ionization parameters (e.g., lower ESI voltage to reduce fragmentation).
- Adding internal standards (e.g., sodium trifluoroacetate) for calibration.
- Performing high-resolution MS (HRMS) to distinguish isotopic patterns and confirm exact mass .
Q. How can researchers design stability studies for this compound under varying pH conditions?
- Experimental design : Prepare buffers (pH 2–12) and incubate this compound at 25°C and 37°C. Sample aliquots at timed intervals (0, 24, 48 hrs).
- Analysis : Use HPLC with UV detection (λ = 210 nm) to quantify degradation products. Pair with LC-MS to identify breakdown species (e.g., deamidation products).
- Statistical validation : Apply ANOVA to assess significance of degradation rates across pH levels, referencing CONSORT guidelines for reproducibility .
Q. What methodologies resolve low yields in solid-phase peptide synthesis (SPPS) using this compound?
Low yields may result from inefficient coupling or side-chain interactions . Optimize by:
- Activating agents : Switch from HOBt to OxymaPure for reduced racemization.
- Coupling time : Extend reaction duration (2–4 hrs) and monitor via Kaiser test.
- Side-chain protection : Use orthogonal protecting groups (e.g., Trt for aspartic acid) to prevent β-aggregation .
Methodological Frameworks
How can the FINER criteria improve the formulation of research questions on this compound?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What statistical approaches validate reproducibility in this compound synthesis protocols?
Use intra- and inter-laboratory validation :
- Intra-lab : Replicate synthesis three times, reporting mean yields ± SD.
- Inter-lab : Collaborate with independent labs to assess protocol transferability.
- Data reporting : Follow STROBE guidelines for transparency in analytical results .
Data Analysis and Contradiction Management
Q. How should researchers interpret contradictory solubility data for this compound in polar vs. nonpolar solvents?
Contradictions may reflect polymorphism or hydration states . Characterize via:
Q. What steps ensure robust data collection in studies investigating this compound’s role in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
